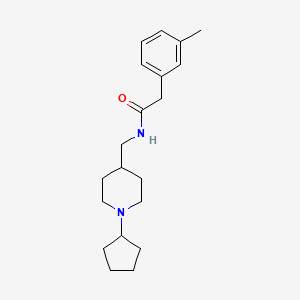

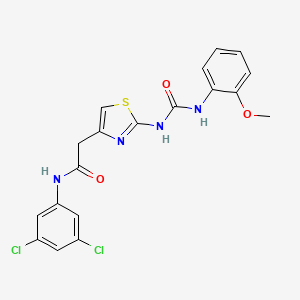

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the human body. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on CT-3.

Scientific Research Applications

Activators of Hypoxia-Inducible Factor 1 Pathways

Compounds similar to N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide have been studied for their potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions. These compounds have shown significant inhibitory bioactivity in HepG2 cells and have been found to induce the expression of HIF-1α protein and downstream target gene p21, promoting tumor cell apoptosis .

Inhibitors of Protein Kinase B (PKB)

Some derivatives of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide have been found to be ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA . This suggests potential applications in the treatment of diseases where PKB is implicated, such as certain types of cancer.

Synthesis of Piperidine Derivatives

Piperidine derivatives, including those similar to N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The synthesis of these derivatives has been the subject of extensive research, leading to the development of fast and cost-effective methods for their production .

Intelligent Power MOSFET

The compound “F5033-0339” is also known as an “Intelligent Power MOSFET” in the electronics industry . It’s used in various electronic devices and systems for efficient power management.

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-16-5-4-6-18(13-16)14-20(23)21-15-17-9-11-22(12-10-17)19-7-2-3-8-19/h4-6,13,17,19H,2-3,7-12,14-15H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDOWMMBULLMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2383153.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)

![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)

![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)

![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)